5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
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Overview
Description
5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazole compounds .
Scientific Research Applications
5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-piperidin-4-yl-1,2-benzoxazole: This compound is similar in structure and has shown antibacterial activity.
5-Methyl-3-piperidin-4-yl-oxazolidin-2-one: Another structurally related compound with potential biological activities.
Uniqueness
5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-9-2-3-12-11(8-9)15(13(16)17-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
OATOMAZWXQCSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2C3CCNCC3 |
Origin of Product |
United States |
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